MERS-CoV Antiviral Activity: G1.5-16COONa Achieves Highest Plaque Inhibition Among All PAMAM Generations Tested
In a direct head-to-head MERS-CoV plaque inhibition assay screening three polyanionic dendrimer families (sodium carboxylate G1.5–G4.5; hydroxyl G2–G5; succinamic acid G2–G5) and polycationic primary amine dendrimers (G2–G5), PAMAM G(1.5)-16COONa [CAS 202009-64-1] produced the single highest inhibition at 40.5% plaque reduction. This exceeded the next-best performer, G(5)-128SA (39.77% inhibition), by approximately 0.7 percentage points, and substantially outperformed the entire hydroxyl-terminated set, which showed only 17.36%–29.75% inhibition. Cationic amine-terminated dendrimers were cytotoxic to Vero cells under identical conditions and could not be evaluated for antiviral activity [1].
| Evidence Dimension | MERS-CoV plaque formation inhibition (% reduction vs. untreated control) |
|---|---|
| Target Compound Data | 40.5% inhibition [PAMAM G1.5-16COONa] |
| Comparator Or Baseline | G(5)-128SA: 39.77%; hydroxyl G2–G5 set: 17.36%–29.75%; cationic G2–G5: cytotoxic (no evaluable antiviral activity) |
| Quantified Difference | G1.5 outperforms hydroxyl set by 10.75–23.14 absolute percentage points; cationic dendrimers are non-viable comparators due to cytotoxicity |
| Conditions | MERS-CoV plaque inhibition assay in Vero cells; dendrimer concentration and incubation conditions as per Kandeel et al. 2020 |
Why This Matters
For antiviral formulation development, G1.5 uniquely combines measurable intrinsic antiviral activity with an anionic surface that avoids the Vero cell cytotoxicity observed with all tested cationic PAMAM dendrimers, making it the rational first-choice dendrimer scaffold among commercially available PAMAM generations for anti-coronavirus research.
- [1] Kandeel M, Al-Taher A, Park BK, Kwon HJ, Al-Nazawi M. A pilot study of the antiviral activity of anionic and cationic polyamidoamine dendrimers against the Middle East respiratory syndrome coronavirus. J Med Virol. 2020;92(9):1665–1670. View Source
